4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate
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Overview
Description
4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate is a complex organic compound featuring a combination of chloro, thiophene, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then coupled with a chlorinated phenyl compound. The final step involves esterification with furan-2-carboxylic acid. Key reaction conditions include:
Thiophene Derivative Preparation: This step often involves the use of thiophene-2-carboxaldehyde and an appropriate base to form the thiophene ring.
Coupling Reaction: The thiophene derivative is coupled with 4-chloro-2-bromophenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification: The final esterification step involves reacting the intermediate with furan-2-carboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for the coupling and esterification steps, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The carbonyl group in the enoyl moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine
The presence of the thiophene ring, known for its biological activity, enhances its pharmacological potential .
Industry
In materials science, derivatives of this compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The biological activity of 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate is primarily due to its interaction with cellular proteins and enzymes. The thiophene ring can interact with various biological targets, modulating their activity. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[(2E)-3-(phenyl)prop-2-enoyl]phenyl furan-2-carboxylate: Similar structure but lacks the thiophene ring.
4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate: Similar but with a benzoate ester instead of furan-2-carboxylate.
Uniqueness
The presence of both thiophene and furan rings in 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate makes it unique. This combination enhances its electronic properties and biological activity, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKGDBGMVCICGL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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